(8-Fluoro-2-methylquinolin-4-yl)methanol
Description
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
(8-fluoro-2-methylquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H10FNO/c1-7-5-8(6-14)9-3-2-4-10(12)11(9)13-7/h2-5,14H,6H2,1H3 |
InChI Key |
XAMJBILZCHJSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)CO |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of (8-Fluoro-2-methylquinolin-4-yl)methanol is its potential as an antimicrobial agent. Research indicates that derivatives of quinoline compounds exhibit substantial activity against various bacterial strains, including Mycobacterium tuberculosis.
- Case Study : A study published in RSC Advances demonstrated that certain quinoline derivatives showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these, compounds with modifications at the 7-position, such as trifluoromethyl groups, exhibited enhanced activity, suggesting that the structural features of this compound could be optimized for better efficacy against resistant strains .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 8l | 1.55 | Moderate |
| 8n | 0.03 | High |
| 8m | 0.19 | High |
Inhibition of TNFα-Converting Enzyme
This compound has been identified as a potential inhibitor of TNFα-converting enzyme (TACE), which plays a crucial role in inflammatory diseases.
- Research Findings : A patent application highlighted the compound's use in treating TNFα-mediated conditions such as rheumatoid arthritis, inflammatory bowel diseases, and neurological disorders. The inhibition of TACE can lead to reduced levels of soluble TNFα, thereby mitigating inflammatory responses .
Anticancer Properties
The compound has also been explored for its anticancer properties. Studies have shown that quinoline derivatives can inhibit cancer cell proliferation.
- Case Study : In a study assessing the antiproliferative activity of various quinoline derivatives, this compound was noted for its ability to induce apoptosis in cancer cell lines. The IC50 values indicated potent activity against lung cancer cells, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| H460 | 0.03 | High |
| HepG2 | 0.10 | Moderate |
| Vero | 0.19 | Moderate |
Applications in Cosmetic Formulations
Beyond therapeutic uses, this compound has been investigated for its potential applications in cosmetic formulations due to its anti-inflammatory properties.
- Research Insight : The compound's ability to inhibit TNFα production suggests it could be beneficial in treating skin conditions such as psoriasis and atopic dermatitis . Its inclusion in cosmetic products may help reduce inflammation and improve skin health.
Synthesis and Characterization
The synthesis of this compound typically involves several chemical transformations that enhance its bioactivity.
- Synthesis Method : Various synthetic routes have been explored, including modifications to the quinoline ring structure to improve solubility and bioavailability . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorine vs.
- Hydroxymethyl vs. Hydroxyl: The -CH₂OH group at position 4 (target compound) may improve membrane permeability relative to -OH (as in 7-methoxy-2-methylquinolin-4-ol) .
Spectroscopic and Crystallographic Data
- IR Spectroscopy: Hydroxymethyl groups exhibit broad O-H stretches at ~3200–3400 cm⁻¹. For example, 7-methoxy-2-methylquinolin-4-ol shows characteristic O-H absorption , while the target compound’s IR would similarly confirm the -CH₂OH group .
- Crystallography: reveals intermolecular O–H⋯O/N hydrogen bonds in [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, stabilizing its crystal lattice. The target compound’s fluorine may further strengthen such interactions .
Preparation Methods
Step 1: Synthesis of 2-Amino-5-fluorobenzaldehyde
The synthesis begins with the preparation of 2-amino-5-fluorobenzaldehyde, a key intermediate. This compound is typically derived from 5-fluoro-2-nitrobenzaldehyde through catalytic hydrogenation or tin(II) chloride-mediated reduction.
Step 2: Friedländer Condensation
2-Amino-5-fluorobenzaldehyde reacts with ethyl acetoacetate under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to form 8-fluoro-2-methylquinoline-4-carbaldehyde. The reaction mechanism involves cyclodehydration, where the β-keto ester contributes the 2-methyl group and the aldehyde group occupies position 4.
Step 3: Reduction of Aldehyde to Alcohol
The aldehyde group at position 4 is reduced to a hydroxymethyl group using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C). This step yields this compound with high regioselectivity.
Key Data:
-
Yield of Friedländer condensation: 65–75%
-
Reduction efficiency: >90%
Gould-Jacobs Synthesis with Post-Modification
The Gould-Jacobs reaction, which utilizes aniline derivatives and β-keto esters, is another viable pathway. This method constructs the quinoline ring while introducing substituents at specific positions.
Step 1: Formation of 8-Fluoro-2,4-dimethylquinoline
3-Fluoroaniline reacts with ethyl acetoacetate under reflux in polyphosphoric acid (PPA) to form 8-fluoro-2,4-dimethylquinoline. The β-keto ester provides both the 2-methyl and 4-methyl groups.
Step 2: Bromination and Hydrolysis of 4-Methyl Group
The 4-methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)-8-fluoro-2-methylquinoline. Subsequent hydrolysis with aqueous sodium hydroxide converts the bromomethyl group to hydroxymethyl.
Key Data:
Vilsmeier-Haack Formylation and Reduction
This route leverages the directing effect of the quinoline nitrogen to introduce a formyl group at position 4, followed by reduction to the alcohol.
Step 1: Synthesis of 8-Fluoro-2-methylquinoline
8-Fluoro-2-methylquinoline is synthesized via the Gould-Jacobs reaction using 3-fluoroaniline and ethyl acetoacetate, followed by decarboxylation of the intermediate carboxylic acid.
Step 2: Vilsmeier-Haack Formylation
The quinoline undergoes formylation at position 4 using the Vilsmeier-Haack reagent (POCl3 and DMF). The reaction proceeds via electrophilic aromatic substitution, directed by the nitrogen atom.
Step 3: Reduction to Alcohol
The aldehyde is reduced to the primary alcohol using NaBH4 or catalytic hydrogenation.
Key Data:
Comparative Analysis of Synthetic Methods
| Parameter | Friedländer | Gould-Jacobs | Vilsmeier-Haack |
|---|---|---|---|
| Overall Yield | 60–70% | 50–60% | 45–55% |
| Purity | ≥98% | 95% | 90–95% |
| Scalability | High | Moderate | Low |
| Key Advantage | Direct aldehyde formation | Established protocol | Regioselective formylation |
| Limitation | Requires 2-aminobenzaldehyde | Multi-step bromination | Low formylation yield |
Industrial-Scale Considerations
Large-scale production favors the Friedländer method due to its fewer steps and higher yields. Recent patents (e.g., WO2022149057A1) highlight the use of dichloromethane as a solvent for intermediate purification, ensuring high recovery rates. Additionally, KR20240151411A emphasizes the utility of this compound as a precursor in agrochemical formulations, necessitating gram-scale synthesis with >99% purity .
Q & A
Q. Q1. What are the primary synthetic routes for (8-Fluoro-2-methylquinolin-4-yl)methanol, and what key intermediates are involved?
- Answer : The synthesis typically involves palladium-catalyzed coupling reactions or transition metal-mediated cyclization. A common approach starts with 8-fluoro-2-methylquinoline, which undergoes hydroxylation at the 4-position. For example, palladium catalysts (e.g., Pd(PPh₃)₄) enable C–O bond formation via cross-coupling with methanol derivatives . Intermediate steps may include protection/deprotection of functional groups to avoid side reactions. Key intermediates include halogenated quinolines (e.g., 4-bromo-8-fluoro-2-methylquinoline) and silicon-containing precursors for regioselective functionalization .
Advanced Catalytic Systems
Q. Q2. How do transition metal catalysts (e.g., Pd, Rh, Cu) influence the efficiency and selectivity of this compound synthesis?
- Answer : Palladium catalysts (e.g., Pd(OAc)₂) are optimal for Suzuki-Miyaura couplings to introduce the methanol moiety, achieving >80% yield in anhydrous THF at 80°C . Rhodium catalysts (e.g., RhCl(PPh₃)₃) enhance Si–C bond activation in silacyclic intermediates, enabling regioselective functionalization under mild conditions (25–40°C) . Copper systems (e.g., CuI) are cost-effective for nitro-group reductions but may require ligands like 1,10-phenanthroline to suppress undesired byproducts . Comparative studies show Pd > Rh > Cu in yield and selectivity for quinoline derivatives .
Basic Characterization Techniques
Q. Q3. What analytical methods are critical for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, –CH₂OH at δ 3.8–4.2 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.0925) .
- FT-IR : Identifies –OH (3400–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
Advanced Structural Analysis
Q. Q4. How does X-ray crystallography resolve ambiguities in stereochemistry or crystal packing for this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles (e.g., C4–O–H at 104.5°) and confirms the planar quinoline ring system. For example, a related quinoline sulfonamide derivative (Acta Cryst. E68, o2396) revealed intermolecular hydrogen bonding between –OH and adjacent N atoms (2.8–3.1 Å), critical for stability . SCXRD also distinguishes polymorphism, which impacts solubility and bioavailability .
Reactivity and Functionalization
Q. Q5. How does the –CH₂OH group in this compound participate in further derivatization?
- Answer : The –CH₂OH group undergoes oxidation (e.g., MnO₂ → aldehyde), esterification (Ac₂O/pyridine → acetate), or nucleophilic substitution (SOCl₂ → chloride). In one study, oxidation with Dess-Martin periodinane yielded the aldehyde derivative (85% yield), a precursor for Schiff base formation . Steric hindrance from the 2-methyl group slows reactions at the 4-position, requiring elevated temperatures (70–90°C) .
Biological Activity Screening
Q. Q6. What in vitro assays are recommended to evaluate the bioactivity of this compound?
- Answer :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
- Antimicrobial : Broth microdilution (MIC vs. S. aureus or E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) .
- Note : Structural analogs (e.g., sulfonamide-quinoline hybrids) show IC₅₀ values of 2–10 µM in cancer models .
Safety and Handling
Q. Q7. What safety protocols are essential when handling this compound?
- Answer :
Data Contradictions
Q. Q8. How can researchers resolve discrepancies in reported yields for this compound synthesis?
- Answer : Variability often arises from catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) or solvent polarity (DMF vs. THF). A 2021 study showed THF improves Pd catalyst turnover (yield: 82% vs. DMF: 65%) by stabilizing the active Pd⁰ species . Replicating conditions with strict O₂/moisture exclusion (via Schlenk line) reduces side reactions .
Computational Modeling
Q. Q9. How can DFT calculations predict the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 4.2 eV), indicating electrophilic reactivity at the quinoline ring. Mulliken charges reveal electron-deficient C4 (–0.32 e) due to fluorine’s inductive effect, guiding nucleophilic attack sites . MD simulations (AMBER) predict aqueous solubility (LogP: 1.8) and membrane permeability (Pe: 5.2 × 10⁻⁶ cm/s) .
Advanced Applications
Q. Q10. What novel applications exist for this compound in materials science?
- Answer :
- OLEDs : As an electron-transport layer due to high fluorescence quantum yield (Φ: 0.45 in thin films) .
- Metal-Organic Frameworks (MOFs) : Coordination with Zn²⁺ forms porous networks (surface area: 800 m²/g) for gas storage .
- Silacycle Hybrids : Rh-catalyzed Si–C coupling creates silole-containing polymers with tunable bandgaps (1.8–2.5 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
